Evidence Item 1: Positional Isomer Differentiation — ortho-Methylbenzyl vs para-Methylbenzyl vs Unsubstituted Benzyl
The target compound bears an ortho-methyl substituent on the benzylthio moiety, placing it in a distinct SAR category from its para-methyl (CAS not specified, but commercially available) and unsubstituted benzyl (CAS 64387-67-3) analogs. In the broader N-(5-(substituted-benzylthio)-1,3,4-thiadiazol-2-yl)acetamide series, electron-donating alkyl substituents show differentiated cytotoxicity. The Sumitomo Chemical patent explicitly lists 2-methylbenzyl, 3-methylbenzyl, and 4-methylbenzyl as separate substituents with distinct arthropod pest controlling activities [1], indicating that the position of the methyl group is not interchangeable. In anticancer screening of closely related N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-nitrophenylacetamide derivatives, compound 3l (unsubstituted benzyl) served as the baseline, with electron-donating substituents (e.g., methoxy in compounds 3j, 3k) producing different IC50 shifts compared to electron-withdrawing ones [2].
| Evidence Dimension | Positional isomer identity and electronic character of benzyl substituent |
|---|---|
| Target Compound Data | ortho-methylbenzyl (CAS 893156-81-5): electron-donating methyl at ortho position |
| Comparator Or Baseline | para-methylbenzyl analog: methyl at para position; unsubstituted benzyl (CAS 64387-67-3): no substituent; data on differential activity from patent [1] and anticancer SAR [2] |
| Quantified Difference | Quantitative difference not directly available for target compound; class-level evidence shows that positional isomerism and electron-donating character produce distinct biological outcomes in thiadiazole-acetamide series [2]. |
| Conditions | SAR analysis from Sumitomo patent (arthropod pest control) [1]; MTT cytotoxicity assay panel (PC3, MDA-MB-231, U87) with imatinib as reference drug [2] |
Why This Matters
Prevents erroneous substitution with regioisomeric analogs that may have fundamentally different biological activity profiles.
- [1] Sumitomo Chemical Co. Patent Application US 20070293510 A1. Thiadiazole compounds and use thereof. Paragraphs [0019]-[0020]. View Source
- [2] Aliabadi A, Fereidooni R, Kiani A. Synthesis and Cytotoxicity Evaluation of N-(5-(Substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-nitrophenylacetamide Derivatives as Potential Anticancer Agents. 2019. View Source
